molecular formula C8H13NO2 B13482245 Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one CAS No. 2866253-82-7

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one

Cat. No.: B13482245
CAS No.: 2866253-82-7
M. Wt: 155.19 g/mol
InChI Key: KOPIXGVIZUVLEW-UHFFFAOYSA-N
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Description

Rac-(4r,7r)-7-hydroxy-1-azaspiro[35]nonan-2-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or an aldehyde, while substitution reactions can introduce new functional groups into the spirocyclic structure.

Scientific Research Applications

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one can be compared with other similar spirocyclic compounds, such as:

    1-azaspiro[3.5]nonan-2-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    7-oxaspiro[3.5]nonan-2-one:

    2,7-diazaspiro[3.5]nonan-2-one: Contains an additional nitrogen atom, which may influence its interactions with biological targets.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydroxyl group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2866253-82-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-hydroxy-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C8H13NO2/c10-6-1-3-8(4-2-6)5-7(11)9-8/h6,10H,1-5H2,(H,9,11)

InChI Key

KOPIXGVIZUVLEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CC(=O)N2

Origin of Product

United States

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